Lomibuvir Exhibits Superior Anti-HCV Replicative Activity Compared to Filibuvir
In a direct comparative study, lomibuvir demonstrated significantly greater anti-HCV replicative activity than filibuvir in genotype 1b replicon assays [1]. This difference is attributed to lomibuvir's two-step induced-fit binding mechanism, which confers a kinetic advantage through longer residence time on the target, whereas filibuvir binds in a single reversible step [1].
| Evidence Dimension | Anti-HCV replicative activity (EC50) |
|---|---|
| Target Compound Data | Lomibuvir EC50 = 5.2 nM (1b/Con1 replicon) |
| Comparator Or Baseline | Filibuvir EC50 = 59 nM (1b replicon) |
| Quantified Difference | Lomibuvir is approximately 11-fold more potent than filibuvir in this assay. |
| Conditions | Huh7.5 cells expressing HCV 1b/Con1 subgenomic replicon |
Why This Matters
Higher potency at lower concentrations can translate to improved therapeutic windows and reduced pill burden in clinical development, directly impacting procurement decisions for translational research.
- [1] Yi, G., et al. Biochemical study of the comparative inhibition of hepatitis C virus RNA polymerase by VX-222 and filibuvir. Antimicrobial Agents and Chemotherapy. 2012 Feb;56(2):830-7. View Source
